[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea: is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a thiourea moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with thiocyanate compounds under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its thiourea moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, antiviral, or anticancer activities, although further research is needed to fully understand their efficacy and safety.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea exerts its effects involves interactions with molecular targets through its thiourea moiety. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- [2-Methoxy-5-(trifluoromethyl)phenyl]methanol
- [2-Methoxy-5-(trifluoromethyl)aniline
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
Uniqueness: Compared to similar compounds, [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups further enhances its versatility in various applications.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(13)16/h2-4H,1H3,(H3,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBSBQMZIDUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.